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For Researchers, Scientists, and Drug Development Professionals

Introduction
YM-900, also known as YM90K, is a potent and selective competitive antagonist of the α-

amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are

subtypes of ionotropic glutamate receptors. Its chemical name is 6-(1H-imidazol-1-yl)-7-nitro-

1,4-dihydroquinoxaline-2,3-dione. Developed as a synthetic molecule, YM-900 has been

instrumental in the study of excitatory amino acid neurotransmission and has shown potential

as a neuroprotective agent in models of cerebral ischemia and epilepsy. This document

provides an in-depth technical overview of the discovery, synthesis, and biological activity of

YM-900.

Discovery and Pharmacological Profile
YM-900 was developed through a medicinal chemistry program aimed at identifying novel

quinoxalinedione derivatives with high affinity and selectivity for AMPA receptors. Structure-

activity relationship (SAR) studies revealed that the introduction of a 1H-imidazol-1-yl group at

the 6-position and a nitro group at the 7-position of the quinoxaline-2,3-dione core resulted in a

compound with potent AMPA receptor antagonism.
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The biological activity of YM-900 has been characterized through various in vitro and in vivo

studies. The compound exhibits high affinity for the AMPA receptor and selectivity over other

glutamate receptor subtypes.

Table 1: In Vitro Receptor Binding Affinity of YM-900

Receptor
Target

Assay Type Test System Ki (μM) Reference

AMPA
[3H]-AMPA

displacement

Rat brain

membranes
0.084 [1]

Kainate
[3H]-kainate

displacement

Rat brain

membranes
2.2 [1]

NMDA

(glutamate site)

[3H]-L-glutamate

displacement

Rat brain

membranes
> 100 [1]

NMDA (glycine

site)

[3H]-glycine

displacement

Rat brain

membranes
37 [1]

Table 2: In Vivo Anticonvulsant Activity of YM-900

Animal Model Seizure Type
Administration
Route

ED50 (mg/kg) Reference

DBA/2 Mice
Audiogenic Tonic

Seizure

Intraperitoneal

(i.p.)
2.54 [1]

Total Synthesis of YM-900
The total synthesis of YM-900 is achieved through a multi-step process starting from

substituted o-phenylenediamine. The core quinoxaline-2,3-dione structure is first assembled,

followed by the introduction of the imidazole and nitro functionalities.

Experimental Protocol: Synthesis of 6-(1H-imidazol-1-yl)-7-nitro-1,4-dihydroquinoxaline-2,3-

dione (YM-900)
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This protocol is a composite of procedures described in the scientific literature.

Step 1: Synthesis of 1,4-dihydro-quinoxaline-2,3-dione A mixture of o-phenylenediamine and

oxalic acid dihydrate is heated, typically under reflux in an appropriate solvent (e.g., dilute

hydrochloric acid or by neat grinding), to yield 1,4-dihydro-quinoxaline-2,3-dione via a

cyclocondensation reaction. The crude product is then purified by recrystallization.

Step 2: Nitration of 1,4-dihydro-quinoxaline-2,3-dione The quinoxaline-2,3-dione is subjected to

nitration using a mixture of nitric acid and sulfuric acid at controlled temperatures to introduce

the nitro group at the 7-position. The reaction mixture is then carefully quenched with ice, and

the precipitated product is collected and purified.

Step 3: Halogenation of 7-nitro-1,4-dihydro-quinoxaline-2,3-dione The 7-nitro-quinoxaline-2,3-

dione is halogenated, typically using a brominating or chlorinating agent, to introduce a halogen

at the 6-position, which will serve as a leaving group for the subsequent nucleophilic

substitution.

Step 4: Synthesis of 6-(1H-imidazol-1-yl)-7-nitro-1,4-dihydroquinoxaline-2,3-dione (YM-900)

The 6-halo-7-nitro-1,4-dihydro-quinoxaline-2,3-dione is reacted with imidazole in a suitable

solvent, often with a base, to facilitate the nucleophilic aromatic substitution. The final product,

YM-900, is then purified by chromatography and/or recrystallization.
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Synthetic Pathway of YM-900
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Caption: Synthetic route for YM-900.

Mechanism of Action and Signaling Pathway
YM-900 exerts its pharmacological effects by competitively antagonizing the binding of the

excitatory neurotransmitter glutamate to AMPA and kainate receptors on the postsynaptic

membrane of neurons. This blockade prevents the influx of cations (primarily Na+ and to a

lesser extent Ca2+) through the receptor's ion channel, thereby inhibiting neuronal

depolarization and reducing excitatory signaling.
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Glutamate Signaling Pathway and Inhibition by YM-900

Presynaptic Terminal

Postsynaptic Terminal

Glutamate
in Vesicles

Glutamate

Release

AMPA Receptor

Postsynaptic
Depolarization

Na+ influx

Kainate Receptor

Ca2+ Influx

Downstream Signaling
(e.g., CaMKII activation)

Binds Binds

YM-900

Blocks Blocks

Click to download full resolution via product page

Caption: Inhibition of Glutamatergic Signaling by YM-900.

Experimental Protocols
In Vitro [3H]-AMPA Receptor Binding Assay
Objective: To determine the binding affinity of YM-900 for the AMPA receptor.

Materials:

Rat brain membranes (cortical)
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[3H]-AMPA (radioligand)

YM-900 (test compound)

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Glass fiber filters

Scintillation counter

Procedure:

Rat cortical membranes are prepared and suspended in incubation buffer.

Aliquots of the membrane suspension are incubated with a fixed concentration of [3H]-AMPA

and varying concentrations of YM-900.

Non-specific binding is determined in the presence of a high concentration of unlabeled

glutamate.

The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to

reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from

free radioligand.

The filters are washed with ice-cold buffer.

The radioactivity retained on the filters is measured using a scintillation counter.

The concentration of YM-900 that inhibits 50% of the specific [3H]-AMPA binding (IC50) is

calculated and converted to a Ki value using the Cheng-Prusoff equation.[1]

In Vivo Audiogenic Seizure Model in DBA/2 Mice
Objective: To assess the anticonvulsant activity of YM-900.

Materials:
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DBA/2 mice (a strain genetically susceptible to sound-induced seizures)

Sound-proof chamber equipped with a sound source (e.g., a bell or speaker)

YM-900 (test compound)

Vehicle control

Procedure:

DBA/2 mice at an age of high seizure susceptibility (typically 21-28 days) are used.

Mice are administered YM-900 or vehicle via the desired route (e.g., intraperitoneally).

After a predetermined time, each mouse is placed individually in the sound-proof chamber.

An auditory stimulus of a specific intensity and duration is delivered.

The mice are observed for the occurrence of a characteristic seizure sequence (wild running,

clonic seizure, tonic seizure).

The ability of YM-900 to prevent the tonic seizure phase is recorded.

The dose of YM-900 that protects 50% of the animals from tonic seizures (ED50) is

calculated.[1]

Conclusion
YM-900 is a valuable pharmacological tool for investigating the role of AMPA and kainate

receptors in normal physiological processes and in pathological conditions. Its well-defined

synthesis and potent, selective antagonist activity make it a cornerstone compound in the study

of excitatory neurotransmission. The detailed protocols and data presented in this guide are

intended to support further research and development in the field of neuroscience and

neuropharmacology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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